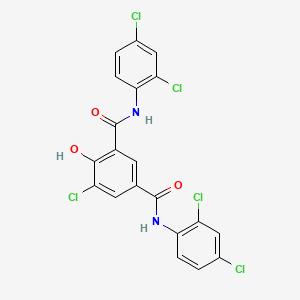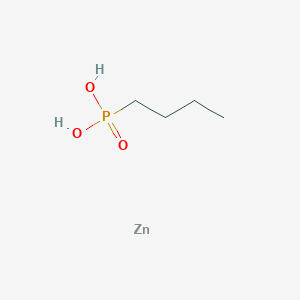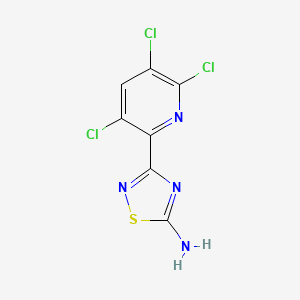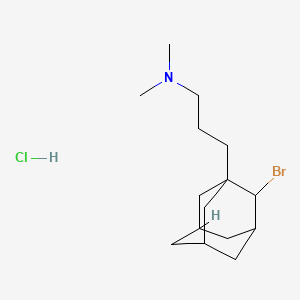
2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride is a chemical compound that belongs to the adamantane family. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, material science, and catalysis
Vorbereitungsmethoden
The synthesis of 2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride typically involves the functionalization of the adamantane framework. One common method is the bromination of 1-adamantanepropanamine, followed by N,N-dimethylation and subsequent conversion to the hydrochloride salt . The reaction conditions often include the use of bromine or hydrobromic acid for bromination, and dimethylamine for N,N-dimethylation. Industrial production methods may involve similar steps but are optimized for higher yields and purity .
Analyse Chemischer Reaktionen
2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Adamantane derivatives have been explored for their antiviral and neuroprotective properties.
Industry: It is used in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which 2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and the adamantane framework play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride include other adamantane derivatives such as:
1-Bromoadamantane: Known for its use in organic synthesis and material science.
2-Adamantanone: Utilized in the synthesis of pharmaceuticals and advanced materials.
N,N-Dimethyl-1-adamantaneamine: Explored for its potential in medicinal chemistry.
Eigenschaften
CAS-Nummer |
52583-02-5 |
|---|---|
Molekularformel |
C15H27BrClN |
Molekulargewicht |
336.74 g/mol |
IUPAC-Name |
3-(2-bromo-1-adamantyl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H26BrN.ClH/c1-17(2)5-3-4-15-9-11-6-12(10-15)8-13(7-11)14(15)16;/h11-14H,3-10H2,1-2H3;1H |
InChI-Schlüssel |
CDFAMYXWTIOYGP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC12CC3CC(C1)CC(C3)C2Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


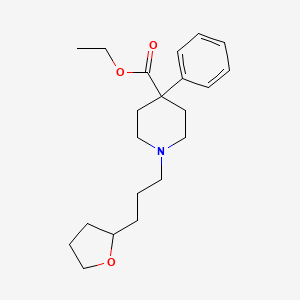

![(2E)-2-[(4-methoxyphenyl)methoxyimino]acetic Acid](/img/structure/B15344649.png)
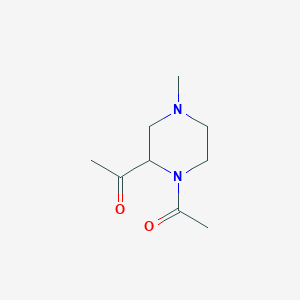

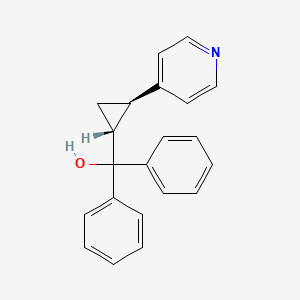

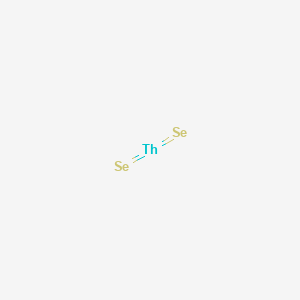
![Adenosine,2'-deoxy-,5'-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci)](/img/structure/B15344680.png)
